Product packaging for Biotin-PEG4-OH(Cat. No.:CAS No. 1778736-18-7)

Biotin-PEG4-OH

Cat. No.: B3246338
CAS No.: 1778736-18-7
M. Wt: 419.5 g/mol
InChI Key: ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
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Description

Biotin-PEG4-alcohol (CAS 1217609-84-1) is a versatile biotinylation reagent that features a terminal primary alcohol (OH) group, which can be readily derivatized for further conjugation . The compound includes a tetraethylene glycol (PEG4) spacer that connects the biotin moiety to the functional group. This PEG spacer arm provides key advantages for research applications, primarily by imparting greater water solubility to labeled molecules, which helps prevent aggregation and improves performance in aqueous solutions compared to reagents with hydrocarbon spacers . With a molecular formula of C18H33N3O6S and a molecular weight of 419.5 Da, it is a white to off-white solid that is typically soluble in water or DMSO . The high affinity of biotin for streptavidin or avidin (Kd ≈ 10⁻¹⁵ M) makes Biotin-PEG4-alcohol highly valuable for numerous research techniques. It is widely used in the detection, immobilization, targeting, and non-radioactive purification of biomolecules . The extended length and flexibility provided by the PEG4 spacer, with a total length of approximately 29 angstroms, are crucial for reducing steric hindrance during the binding between biotin and avidin proteins, thereby increasing the efficiency of the interaction . This reagent is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the product at or below 4°C, protected from moisture and sunlight, to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33N3O6S B3246338 Biotin-PEG4-OH CAS No. 1778736-18-7

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-alcohol typically involves the reaction of biotin with a PEG4 linker that has a terminal hydroxyl group. The process may involve several steps, including the activation of biotin and the subsequent coupling with the PEG4 linker under controlled conditions .

Industrial Production Methods: Industrial production of Biotin-PEG4-alcohol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is usually purified using chromatography techniques and is often available in reagent grade for research purposes .

Chemical Reactions Analysis

Reaction of NHS Ester with Primary Amines

The NHS ester group in Biotin-PEG4-alcohol reacts with primary amines (e.g., lysine residues or N-termini of proteins) under mildly alkaline conditions (pH 7.0–9.0). This forms stable amide bonds, enabling biotinylation of biomolecules .

Mechanism :

Biotin PEG4 NHS+R NH2Biotin PEG4 NH R+Succinimide\text{Biotin PEG4 NHS}+\text{R NH}_2\rightarrow \text{Biotin PEG4 NH R}+\text{Succinimide}

Key Parameters :

ParameterValue/RangeSource
Optimal pH7.0–9.0
Reaction Time1–2 hours (room temp)
SolubilityWater, DMSO
Common TargetsLysine residues, peptides, antibodies

Functionalization via Hydroxyl Group

The terminal -OH group enables secondary modifications, such as sulfonylation or activation for nucleophilic substitution. A Chinese patent (CN107163243A) outlines a six-step synthesis method involving PEG-biotin conjugation :

Key Steps :

  • Tosylation :

    • Reaction of Biotin-PEG4-OH with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 20–40°C for 10–15 hours yields Biotin-PEG4-OTs .

    • Formula:

      Biotin PEG4 OH+TsClBiotin PEG4 OTs+HCl\text{Biotin PEG4 OH}+\text{TsCl}\rightarrow \text{Biotin PEG4 OTs}+\text{HCl}
  • Ammonolysis :

    • Tosylated derivatives react with ammonium hydroxide (NH₄OH) at 20–50°C for 24–48 hours to form Biotin-PEG4-NH₂ .

Stability and Side Reactions

  • Hydrolysis of NHS Ester : The NHS ester hydrolyzes in aqueous buffers (t₁/₂ ≈ 4–6 hours at pH 7.4) .

  • Competing Reactions : Excess NHS esters may crosslink biomolecules if primary amines are overabundant .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C18H34N2O5S
  • Molecular Weight : 390.54 g/mol
  • CAS Number : 1217609-84-1
  • Appearance : White to off-white powder
  • Solubility : Water-soluble and stable in aqueous solutions

Key Applications

  • Bioconjugation and Labeling
    • Protein Biotinylation : Biotin-PEG4-alcohol is widely used for labeling proteins, peptides, and enzymes, facilitating their detection in assays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. The NHS (N-Hydroxysuccinimide) group reacts with primary amines in proteins, allowing for specific labeling at lysine residues or the N-terminus of polypeptides .
    • Surface Modification : The compound can modify surfaces of biosensors and microarrays, enhancing their functionality and stability .
  • Drug Delivery and Targeting
    • Nanoparticle Targeting : Biotin-PEG4-alcohol can be employed to target nanoparticles and liposomes through biotin-streptavidin interactions, improving the specificity of drug delivery systems .
    • PEGylation : The PEG spacer reduces immunogenicity and increases the circulation time of therapeutic agents in vivo, facilitating more effective drug delivery .
  • Biomedical Materials
    • Hydrogel Synthesis : It is used in the synthesis of hydrogels for biomedical applications, providing a scaffold that supports cell growth and tissue engineering .
    • Polymer Coatings : The compound aids in creating polymer coatings that exhibit reduced biofouling properties, making it useful for various biomedical devices .
  • Advanced Synthesis Techniques
    • Click Chemistry : Biotin-PEG4-alcohol serves as a precursor for click chemistry reactions, allowing for the development of custom bioconjugates tailored for specific research needs .
    • Custom Bioconjugate Development : Researchers can utilize this compound to create specialized bioconjugates for diverse applications in molecular biology .

Data Table of Applications

Application AreaSpecific Use CasesBenefits
Bioconjugation & LabelingProtein labeling for ELISA, Western blottingHigh specificity and sensitivity
Surface ModificationBiosensor enhancement, microarray surface treatmentImproved stability and functionality
Drug DeliveryTargeted delivery via nanoparticlesEnhanced targeting and reduced side effects
Biomedical MaterialsHydrogel synthesis, polymer coatingsSupports cell growth, reduces biofouling
Advanced SynthesisClick chemistry precursorCustomizable bioconjugate development

Case Studies

  • Protein Labeling Efficiency
    A study demonstrated the efficiency of Biotin-PEG4-alcohol in labeling antibodies for ELISA assays. The incorporation of biotin significantly enhanced the detection sensitivity compared to traditional labeling methods using hydrocarbon spacers.
  • Nanoparticle Targeting
    Research involving targeted drug delivery using biotinylated nanoparticles showed improved therapeutic efficacy in cancer models. The study highlighted how biotin-streptavidin interactions facilitated targeted delivery to tumor cells while minimizing systemic toxicity.
  • Hydrogel Applications
    In tissue engineering, hydrogels synthesized with Biotin-PEG4-alcohol were shown to support enhanced cell adhesion and proliferation. This study illustrated the potential of using PEG-based materials in regenerative medicine.

Mechanism of Action

Biotin-PEG4-alcohol exerts its effects through the biotinylation of molecules. The biotin moiety binds specifically to avidin or streptavidin, enabling the attachment of biotinylated molecules to these proteins. This interaction is highly specific and strong, making it useful for various biochemical applications .

Comparison with Similar Compounds

Biotin-PEG Derivatives with Varying PEG Lengths

The PEG spacer length critically influences solubility, steric effects, and conjugation efficiency.

Compound PEG Units Molecular Weight Functional Group Key Applications
Biotin-PEG3-alcohol 3 ~300 g/mol Hydroxyl Short-spacer conjugation, small-molecule labeling
Biotin-PEG4-alcohol 4 419.54 g/mol Hydroxyl Balanced solubility and spacing for proteins/drugs
Biotin-PEG6-alcohol 6 ~600 g/mol Hydroxyl Reduced steric hindrance, extended spacer for bulky targets

Key Findings :

  • Longer PEG chains (e.g., PEG6) improve solubility but may reduce conjugation efficiency due to increased flexibility .
  • PEG4 offers an optimal balance for most bioconjugation needs .

Biotin-PEG Derivatives with Different Terminal Groups

The terminal functional group dictates conjugation chemistry and application scope.

Compound Functional Group Molecular Weight Key Applications
Biotin-PEG4-azide Azide (-N₃) ~450 g/mol Click chemistry (e.g., CuAAC with alkynes)
Biotin-PEG4-alkyne Alkyne (-C≡CH) 457.58 g/mol Click chemistry (e.g., SPAAC with azides)
Biotin-PEG4-NHS ester NHS ester ~500 g/mol Amine-targeted conjugation (e.g., proteins, peptides)

Key Findings :

  • Hydroxyl vs. Azide/Alkyne : Biotin-PEG4-alcohol’s hydroxyl enables esterification or etherification, whereas azide/alkyne derivatives facilitate click chemistry for rapid, specific ligation .
  • NHS Esters : Ideal for amine-rich targets but lack the versatility of hydroxyl or click-compatible groups .

Non-Biotin PEG-Alcohol Derivatives

Compounds without biotin serve distinct roles in conjugation and material science.

Compound PEG Units Functional Group Molecular Weight Key Applications
Propargyl-PEG4-alcohol 4 Propargyl 232.27 g/mol Click chemistry (non-biotin applications)
m-PEG4-CH₂-alcohol 4 Hydroxyl ~300 g/mol Hydrophilic spacer for polymer synthesis

Key Findings :

  • Biotin-PEG4-alcohol’s biotin moiety adds affinity purification/detection capabilities absent in non-biotin analogs .

Biological Activity

Biotin-PEG4-alcohol, a polyethylene glycol (PEG)-based compound with a biotin moiety, has garnered attention for its applications in drug delivery, protein labeling, and targeted therapies. This article delves into its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₃N₃O₆S
  • Molecular Weight : 419.54 g/mol
  • CAS Number : 1217609-84-1

Biotin-PEG4-alcohol features a biotin group linked to a PEG spacer through an N-hydroxysuccinimide (NHS) ester. This structure allows for effective conjugation to proteins and other biomolecules, enhancing their stability and solubility in biological systems .

Biotin-PEG4-alcohol functions primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs utilize the cellular ubiquitin-proteasome system to selectively degrade target proteins. The biotin component facilitates the binding of the conjugated proteins to avidin or streptavidin, enabling targeted delivery and enhanced internalization into cells .

1. Protein Conjugation and Delivery

Biotinylated compounds are widely used for protein labeling and drug delivery due to their ability to interact with biotin receptors. Studies have shown that biotinylation can enhance the uptake of therapeutic proteins in cells. For instance, biotin-PEG conjugates demonstrated improved tissue penetration and cellular uptake compared to non-biotinylated counterparts .

2. Targeted Drug Delivery

Biotin-PEG4-alcohol has been explored as a carrier for targeted drug delivery systems. Its ability to bind specifically to biotin receptors allows for the selective release of drugs in tumor environments, where pH levels are lower than in normal tissues. This characteristic minimizes off-target effects and enhances therapeutic efficacy .

Case Study 1: Biotin-PEG Conjugates in Cancer Therapy

In a study assessing the efficacy of biotin-PEG-conjugated proteins, researchers evaluated the intracellular uptake of biotinylated lysozyme and bovine serum albumin in human lung cancer cells (A549). The results indicated that biotinylation significantly improved the delivery efficiency of these proteins, highlighting the potential of Biotin-PEG4-alcohol in cancer therapeutics .

Protein TypeUptake Efficiency
Unmodified LysozymeBaseline
Biotin-PEG-LysozymeIncreased
Unmodified BSABaseline
Biotin-PEG-BSAIncreased

Case Study 2: Biotin-PEG4-Alcohol in Anticancer Drug Development

Another study focused on the synthesis of a biotinylated derivative of ZJ-101, an anticancer compound. The biotinylation facilitated the identification of drug targets through affinity purification techniques, demonstrating the utility of Biotin-PEG4-alcohol in drug discovery processes .

Research Findings

Recent investigations into the properties and applications of Biotin-PEG4-alcohol reveal several key findings:

  • Enhanced Stability : The PEG component provides increased stability against proteolytic degradation compared to unmodified proteins.
  • Improved Solubility : The hydrophilic nature of PEG enhances solubility in aqueous environments, crucial for biological applications.
  • Selective Targeting : The ability to bind specifically to biotin receptors allows for targeted delivery to tissues expressing these receptors.

Q & A

Q. Methodological considerations :

  • Solvent selection : Use DMSO for stock solutions (e.g., 25 mg/mL) to avoid precipitation .
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the PEG chain .

Table 1 : Solubility profile of Biotin-PEG4-alcohol derivatives

SolventSolubility (mg/mL)Notes
Water10–50pH-dependent; optimize with buffers
DMSO≥25Preferred for stock solutions
Chloroform15–30Use for hydrophobic conjugates

Basic: How is Biotin-PEG4-alcohol synthesized and characterized for purity?

Answer:
Synthesis typically involves PEGylation of biotin using solid-phase coupling or solution-phase reactions:

Step 1 : Biotin is activated (e.g., via NHS ester) and reacted with a tetraethylene glycol diol.

Step 2 : The terminal hydroxyl group is preserved or further functionalized .

Q. Characterization methods :

  • NMR (¹H, ¹³C): Confirm PEG spacer integrity and biotin linkage .
  • HPLC : Assess purity (>95% required for reproducible conjugation) .
  • Mass spectrometry : Verify molecular weight (e.g., MALDI-TOF for PEG4 derivatives) .

Critical tip : Monitor PEG polydispersity (PDI ≤1.05) to ensure consistent spacer length .

Advanced: How can researchers optimize Biotin-PEG4-alcohol conjugation efficiency to proteins or nanoparticles?

Answer:
Conjugation efficiency depends on reaction stoichiometry, pH, and steric hindrance:

  • Molar ratio : Use a 5:1 molar excess of Biotin-PEG4-alcohol to target (e.g., amine-containing proteins) to compensate for competing hydrolysis .
  • pH optimization : For hydroxyl-amine coupling, use pH 8.5–9.0 (borate buffer) to enhance nucleophilicity .
  • Quenching : Add excess glycine or Tris buffer post-reaction to terminate unreacted groups .

Q. Troubleshooting low efficiency :

  • Purity check : Validate reagent purity via HPLC; impurities (e.g., free biotin) compete for binding .
  • Surface blocking : Pre-treat nanoparticles with BSA to reduce non-specific adsorption .

Advanced: How do structural variations in PEG length (e.g., PEG4 vs. PEG12) impact the performance of biotinylated probes in pull-down assays?

Answer:
PEG spacer length affects binding kinetics and steric accessibility:

  • Short spacers (PEG4) : Ideal for high-affinity streptavidin binding due to reduced flexibility and proximity to the target .
  • Long spacers (PEG12) : Improve accessibility in crowded environments (e.g., cell surfaces) but may reduce binding avidity .

Q. Experimental validation :

  • Surface plasmon resonance (SPR) : Compare association/dissociation rates of PEG4 vs. PEG12 conjugates .
  • Flow cytometry : Quantify labeling efficiency on cell membranes using fluorescent streptavidin .

Table 2 : Comparison of PEG spacer lengths in biotinylation

PEG LengthKD (Streptavidin)Recommended Application
PEG4~10⁻¹⁵ MHigh-affinity pull-down assays
PEG8~10⁻¹⁴ MCell surface labeling

Advanced: How should researchers address contradictory data in biotin-PEG4-alcohol-based assays (e.g., inconsistent Western blot signals)?

Answer:
Contradictions often arise from reagent stability or protocol variability:

  • Degradation check : Test reagent integrity via HPLC after prolonged storage; PEG hydrolysis generates free biotin, causing false positives .
  • Blocking optimization : Use 5% non-fat milk and 1% BSA in TBST to block non-specific streptavidin binding .
  • Control experiments :
    • Include a biotin-free negative control.
    • Validate with a streptavidin-HRP pre-quenching step (e.g., excess free biotin) .

Statistical approach : Perform triplicate experiments with fresh reagent batches to isolate batch-specific variability .

Basic: What are the critical steps for preparing Biotin-PEG4-alcohol conjugates in aqueous vs. organic phases?

Answer:

  • Aqueous phase :
    • Dissolve Biotin-PEG4-alcohol in PBS (pH 7.4).
    • React with NHS-activated partners (e.g., proteins) at 4°C for 12–16 hours .
  • Organic phase :
    • Use anhydrous DMF or chloroform.
    • Activate hydroxyl groups with CDI (1,1'-carbonyldiimidazole) before coupling to hydrophobic molecules (e.g., lipids) .

Key validation : Confirm conjugate formation via MALDI-TOF or gel electrophoresis .

Advanced: How can computational modeling guide the design of Biotin-PEG4-alcohol-based probes for sterically hindered targets?

Answer:
Molecular dynamics (MD) simulations predict spacer flexibility and binding orientation:

Model construction : Simulate PEG4 conformation in explicit solvent (e.g., TIP3P water model).

Binding free energy : Calculate ΔG of biotin-streptavidin interaction using MM/PBSA .

Case study : MD simulations showed PEG4 spacers adopt compact conformations in high-ionic-strength buffers, reducing accessibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Biotin-PEG4-OH
Reactant of Route 2
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